

best practices for handling and storing 800CW dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 800CW acid

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Technical Support Center: IRDye® 800CW Dyes

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing IRDye® 800CW dyes. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store lyophilized IRDye® 800CW dye?

Lyophilized IRDye® 800CW dye should be stored at -20°C and protected from light and moisture.^{[1][2]} When stored correctly, the undissolved dye is stable for up to one year.^[1]

2. What is the best way to dissolve IRDye® 800CW dye?

The dye can be dissolved in anhydrous dimethyl sulfoxide (DMSO) or sterile deionized water at a concentration of 10-20 mg/mL.^[1] The choice of solvent depends on the stability of the molecule to be labeled. For proteins larger than 45 kDa, the amount of DMSO in the reaction is typically negligible and should not affect protein stability.^[1] However, for smaller proteins or peptides, where a larger proportional volume of dye solution is needed, the stability of the target molecule in DMSO should be considered.^[1]

3. How should I store dissolved IRDye® 800CW dye?

- In DMSO: Dye dissolved in anhydrous DMSO is stable for up to two weeks when stored at -20°C and protected from light and moisture.[1]
- In Water: Dye solubilized in water should be used immediately and any unused portion should be discarded after one use.[1]

4. What are the key spectral properties of IRDye® 800CW?

The excitation and emission maxima of IRDye® 800CW vary slightly depending on the solvent.

Solvent	Excitation Maximum (nm)	Emission Maximum (nm)	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)
Methanol	778	794	300,000
PBS	774	789	240,000
1:1 PBS:Methanol	777	791	270,000

Data sourced from LI-COR Biosciences product information sheets.[1][2]

5. What are the essential safety precautions when handling 800CW dyes?

As with any chemical, it is important to follow standard laboratory safety practices.

- Personal Protective Equipment (PPE): Always wear rubber gloves, safety goggles, and a lab coat to avoid skin and eye contact.[3][4]
- Handling Powders: When handling the lyophilized powder, wear an approved dust mask to prevent inhalation.[3][5] Work in a well-ventilated area or use a chemical fume hood.[3][4]
- General Hygiene: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the dye.[6]
- Spills: Wipe up any spills immediately with a damp cloth to prevent the powder from becoming airborne.[3][4]

- Storage: Keep dye containers tightly closed and store them away from children and pets.[\[3\]](#)
[\[5\]](#)

Troubleshooting Guides

Low or No Fluorescent Signal

Possible Cause	Recommended Solution
Incorrect Excitation/Emission Settings	Verify that the imaging system's filters and settings are appropriate for IRDye® 800CW (Ex/Em: ~774/789 nm in PBS). [7]
Antibody Concentration Too Low	Perform a titration to determine the optimal antibody concentration. For initial testing, a concentration of 1 µg/mL or higher is often recommended for primary antibodies. [7]
Inefficient Labeling Reaction	Ensure the pH of the reaction buffer is optimal (pH 8.5 for NHS esters, pH 6.5-7.5 for maleimides). [1] [8] Verify the molar ratio of dye to protein.
Photobleaching	Minimize the exposure of the dye and labeled conjugates to light. [1] Use an anti-fade mounting medium for microscopy applications. [7]
Quenching	High labeling densities can lead to self-quenching. [9] Reduce the dye-to-protein ratio in the labeling reaction. Ensure the purification step removes all unconjugated dye.
Degradation of Dye	Ensure the dye has been stored correctly and is within its shelf life. Discard dye solutions in water after a single use. [1]
Intracellular Target Inaccessible	For intracellular staining, ensure proper cell fixation and permeabilization protocols are followed to allow antibody access to the target. [7] [10]

High Background Fluorescence

Possible Cause	Recommended Solution
Excess Unconjugated Dye	Ensure the purification method (e.g., spin columns, dialysis) is sufficient to remove all free dye from the labeled conjugate. [1] Size Exclusion Chromatography (SEC) can be used to confirm the removal of free dye. [1]
Antibody Concentration Too High	High antibody concentrations can lead to non-specific binding. Perform a titration to find the optimal concentration that maximizes signal-to-noise. [7]
Non-specific Antibody Binding	Use an appropriate blocking buffer (e.g., Odyssey® Blocking Buffer) to minimize non-specific interactions. [11] Ensure the secondary antibody is not cross-reacting with blocking agents like BSA or milk if using anti-goat or anti-bovine secondaries. [7]
Autofluorescence	The near-infrared properties of IRDye® 800CW are designed to minimize autofluorescence. [12] However, if tissue or cell autofluorescence is an issue, ensure you are using the correct spectral channels and consider appropriate background subtraction methods.

Experimental Protocols

General Protein Labeling with IRDye® 800CW NHS Ester

This protocol provides a general guideline for conjugating IRDye® 800CW NHS Ester to proteins containing primary amines (e.g., lysine residues).

Materials:

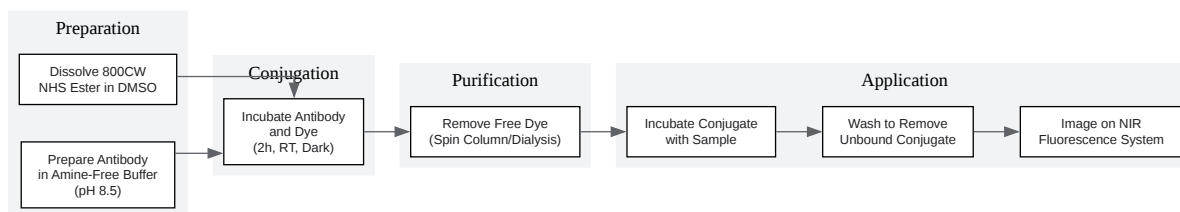
- IRDye® 800CW NHS Ester

- Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, pH 8.5)
- Anhydrous DMSO
- Purification column (e.g., Zeba™ Desalt Spin Column)

Methodology:

- Prepare Protein: Dissolve the protein in a buffer free of amines (e.g., PBS) at pH 8.5.[\[1\]](#)
- Dissolve Dye: Immediately before use, dissolve the lyophilized IRDye® 800CW NHS Ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[\[1\]](#)
- Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgG antibodies is a 1:1 to 2:1 dye-to-protein ratio.[\[1\]](#)
- Incubation: Incubate the reaction for 2 hours at room temperature (20°C), protected from light.[\[1\]](#)
- Purification: Remove unconjugated dye using a desalting spin column or by dialysis against a suitable buffer like 1x PBS.[\[1\]](#)
- Characterization (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 778 nm (for the dye).[\[1\]](#) The contribution of the dye to the 280 nm absorbance is approximately 3%.[\[1\]](#)

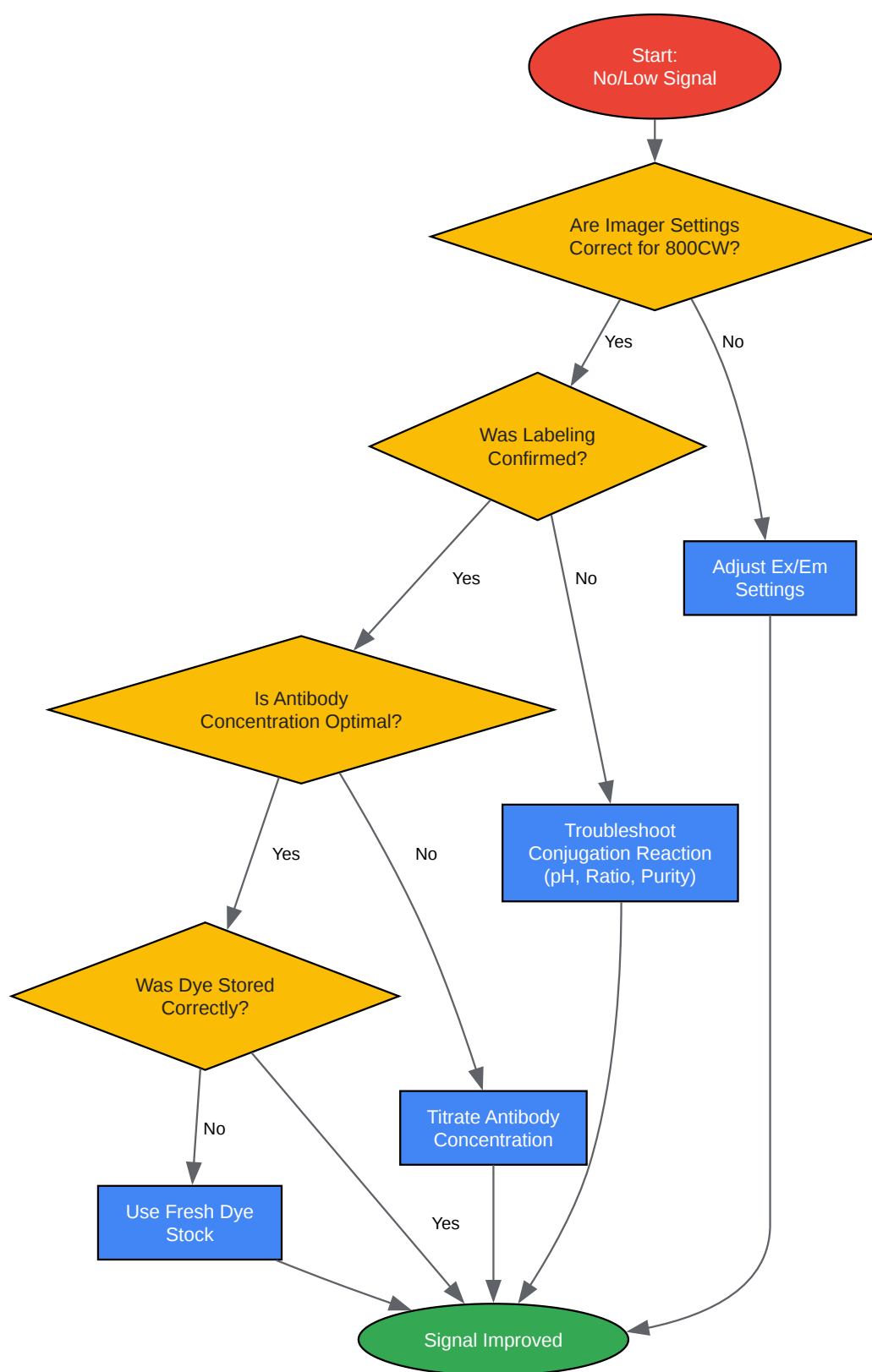
General Workflow for Antibody Conjugation and Staining



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Caption: Workflow for antibody conjugation and subsequent fluorescent staining.

Logical Troubleshooting Flow for No/Low Signal



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- To cite this document: BenchChem. [best practices for handling and storing 800CW dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369195#best-practices-for-handling-and-storing-800cw-dyes]

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